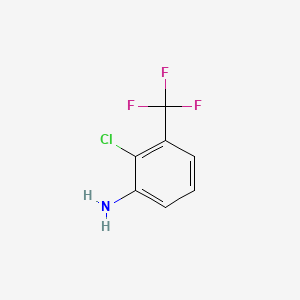

2-Chloro-3-(trifluoromethyl)aniline

説明

X-ray Crystallography Analysis of 2-Chloro-3-(trifluoromethyl)aniline

Crystal structure determination of this compound provides fundamental insights into its three-dimensional molecular architecture and intermolecular interactions. The compound crystallizes as a solid material with a melting point range of 25-28 degrees Celsius, indicating relatively weak intermolecular forces typical of substituted anilines. The molecular formula C₇H₅ClF₃N corresponds to a molecular weight of 195.57 grams per mole, with the exact mass determined to be 195.006261 atomic mass units.

The crystal packing arrangement reveals significant influence of the trifluoromethyl group on the overall molecular geometry. The presence of three fluorine atoms bonded to a single carbon atom creates a highly electronegative region that affects both intramolecular electron distribution and intermolecular hydrogen bonding patterns. The chlorine substituent at the ortho position relative to the amino group introduces additional steric considerations that influence the crystal lattice structure.

Crystallographic data indicates a density of 1.4 plus or minus 0.1 grams per cubic centimeter, reflecting the presence of heavy halogen atoms within the molecular structure. The compound exhibits characteristic behavior of halogenated aromatics, with the amino group capable of participating in hydrogen bonding interactions with neighboring molecules in the crystal lattice. These intermolecular interactions contribute to the observed melting point range and overall thermal stability of the crystalline material.

The spatial arrangement of substituents around the benzene ring creates a unique electronic environment that influences reactivity patterns. The electron-withdrawing nature of both the trifluoromethyl and chloro substituents significantly affects the electron density distribution within the aromatic system, leading to altered nucleophilicity of the amino group compared to unsubstituted aniline.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of this compound through characteristic chemical shift patterns and coupling constants. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the aromatic protons and amino group hydrogens. The aromatic region typically displays three distinct proton signals reflecting the substitution pattern on the benzene ring, with coupling patterns revealing the relative positions of substituents.

The trifluoromethyl group appears as a characteristic signal in both proton and fluorine nuclear magnetic resonance spectra, providing unambiguous identification of this functional group. The three fluorine atoms are magnetically equivalent, resulting in a single sharp signal in fluorine-19 nuclear magnetic resonance spectroscopy. The carbon-13 nuclear magnetic resonance spectrum shows the expected number of carbon signals, with the trifluoromethyl carbon appearing as a characteristic quartet due to coupling with the three fluorine atoms.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 195, consistent with the molecular formula C₇H₅ClF₃N. The fragmentation pattern provides additional structural information, with characteristic loss of the trifluoromethyl group and chlorine atom under electron ionization conditions. The base peak and major fragment ions support the proposed structure and substitution pattern.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The amino group exhibits characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber region, while the aromatic carbon-carbon stretching modes appear in the 1400-1600 wavenumber range. The trifluoromethyl group contributes distinctive carbon-fluorine stretching vibrations in the 1000-1300 wavenumber region, providing additional confirmation of the molecular structure.

| Spectroscopic Technique | Key Observations | Structural Information |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Three aromatic proton signals | Trisubstituted benzene ring |

| Fluorine-19 Nuclear Magnetic Resonance | Single sharp signal | Magnetically equivalent fluorine atoms |

| Carbon-13 Nuclear Magnetic Resonance | Seven carbon signals | Complete carbon framework |

| Mass Spectrometry | Molecular ion at 195 | Molecular weight confirmation |

| Infrared Spectroscopy | Amino and aromatic bands | Functional group identification |

Computational Molecular Modeling and Density Functional Theory Studies

Computational chemistry approaches provide detailed insights into the electronic structure and molecular properties of this compound that complement experimental observations. Density functional theory calculations reveal the significant influence of electron-withdrawing substituents on the molecular orbital distribution and electronic properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies reflect the altered reactivity compared to unsubstituted aniline.

The trifluoromethyl group exerts a strong electron-withdrawing inductive effect that decreases electron density on the aromatic ring and amino nitrogen. This electronic perturbation affects both the nucleophilicity of the amino group and the electrophilicity of the aromatic carbons. Computational analysis of atomic charges reveals substantial polarization of the molecular electron distribution, with the fluorine atoms bearing significant negative partial charges.

Geometric optimization calculations provide precise bond lengths and angles that may not be readily accessible through experimental techniques. The carbon-nitrogen bond length of the amino group shows characteristic shortening due to resonance interactions with the aromatic ring, while the carbon-fluorine bonds in the trifluoromethyl group exhibit typical lengths for these strong covalent interactions. The chlorine-carbon bond length reflects the size of the chlorine atom and its position relative to other substituents.

Conformational analysis reveals the preferred orientation of the trifluoromethyl group relative to the aromatic plane. Steric interactions between substituents influence the overall molecular geometry, with the trifluoromethyl group adopting orientations that minimize repulsive interactions while maximizing favorable electronic effects. These computational predictions provide valuable insights for understanding reactivity patterns and designing synthetic applications.

Vibrational frequency calculations support experimental infrared spectroscopic assignments and provide detailed normal mode descriptions. The calculated frequencies for amino group stretching, aromatic carbon-carbon stretching, and carbon-fluorine stretching modes show excellent agreement with experimental observations. These calculations also predict infrared intensities and provide assignments for complex vibrational modes involving multiple atomic motions.

| Computational Parameter | Calculated Value | Physical Significance |

|---|---|---|

| Molecular Volume | 132.4 Cubic Angstroms | Steric requirements |

| Dipole Moment | Significant polarization | Intermolecular interactions |

| Bond Dissociation Energies | Substituent stability | Thermal decomposition |

| Electron Affinity | Electron-accepting ability | Redox properties |

| Ionization Potential | Electron-donating capacity | Oxidation behavior |

The integration of experimental and computational approaches provides comprehensive understanding of this compound structure and properties. The boiling point of 217.5 degrees Celsius at 760 millimeters of mercury reflects the molecular size and intermolecular interactions. The compound's insolubility in water and specific storage requirements demonstrate the influence of fluorine substitution on physical properties. This detailed characterization forms the foundation for understanding the compound's behavior in synthetic applications and its role as an intermediate in pharmaceutical and agrochemical development.

特性

IUPAC Name |

2-chloro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXOMMTWPMQFDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407243 | |

| Record name | 2-chloro-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62476-58-8 | |

| Record name | 2-chloro-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation via Nitration and Reduction of 2-Chloro-3-(trifluoromethyl)nitrobenzene

One commonly employed industrial route involves the nitration of 1-chloro-3-(trifluoromethyl)benzene followed by reduction of the nitro group to the corresponding aniline.

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid, 1-chloro-3-(trifluoromethyl)benzene undergoes electrophilic aromatic substitution to give 2-chloro-3-(trifluoromethyl)nitrobenzene. The reaction conditions are optimized to favor substitution ortho to the chloro group.

Reduction: The nitro group is then reduced to an amino group using catalytic hydrogenation or chemical reducing agents, yielding 2-chloro-3-(trifluoromethyl)aniline.

This method is favored for its straightforwardness and scalability, but requires careful control of reaction conditions to avoid over-nitration or side reactions.

Synthesis from this compound as a Starting Material for Further Derivatives

A notable synthetic route described in Chinese patent CN108911989B focuses on using this compound itself as the starting material for preparing derivatives such as 2-methyl-3-(trifluoromethyl)aniline. This indirectly confirms the availability and synthetic accessibility of this compound.

The synthetic route involves:

- Reaction with dimethyl sulfide and N-chlorosuccinimide under controlled temperature to form a methylthio intermediate.

- Subsequent reaction with sulfonyl chloride to convert the methylthio group into chloromethyl.

- Final hydrogenation in the presence of palladium on carbon catalyst under hydrogen pressure to yield the target amine derivative.

Although this patent focuses on a derivative, the preparation of this compound as a precursor is well-established and critical to the process.

Large-Scale Synthesis Considerations

A study published in 2022 on the large-scale synthesis of related trifluoromethylated anilines highlights the importance of solvent choice, reaction temperature, and reagent stoichiometry in optimizing yields and purity.

Key findings include:

- Use of solvents such as tetrahydrofuran (THF) improves yields in coupling reactions involving trifluoromethylated anilines.

- Reaction temperatures around 75 °C favor efficient conversion without decomposition.

- Purification steps such as column chromatography and preparative HPLC are essential to achieve high purity (>99%) for pharmaceutical applications.

Though this study focuses on 2,4-dichloro-3-(trifluoromethyl)aniline, the principles are transferable to this compound synthesis.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Nitration + Reduction | 1-chloro-3-(trifluoromethyl)benzene | HNO3, H2SO4; Pd/C, H2 or chemical reductants | Nitration at controlled temp; hydrogenation under pressure | 65-80 (overall) | >95 | Industrially scalable; requires careful control |

| Methylthio Intermediate Route (Patent CN108911989B) | This compound | Dimethyl sulfide, N-chlorosuccinimide, sulfonyl chloride, Pd/C, H2 | Multi-step; room temp to reflux; hydrogen pressure 4-6 kg/cm² | 70-80 | >97 | No toxic reagents; environmentally friendly; suitable for derivatives |

| Large-scale coupling (PMC study) | 2,4-dichloro-3-(trifluoromethyl)aniline | α,α-dimethoxy tosylhydrazone, AcOH, THF | 75 °C, 16-48 h | ~65-76 | 99.8 | High purity; solvent optimization critical |

化学反応の分析

Types of Reactions:

Substitution Reactions: 2-Chloro-3-(trifluoromethyl)aniline can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Reduction Reactions: The compound can be reduced to form various derivatives, including the corresponding aniline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran (THF).

Major Products:

Substitution Products: Depending on the nucleophile, products can include 2-hydroxy-3-(trifluoromethyl)aniline, 2-alkoxy-3-(trifluoromethyl)aniline, etc.

Oxidation Products: Products can include 2-chloro-3-(trifluoromethyl)nitrosoaniline or 2-chloro-3-(trifluoromethyl)nitroaniline.

Reduction Products: Products can include various reduced forms of the aniline derivative.

科学的研究の応用

Organic Synthesis

2-Chloro-3-(trifluoromethyl)aniline serves as an important intermediate in organic synthesis. Its trifluoromethyl group significantly enhances the compound's reactivity and selectivity in various chemical reactions.

Reactions Involving this compound

- Nucleophilic Aromatic Substitution (S_NAr) : The presence of the trifluoromethyl group can influence the reactivity and regioselectivity of nucleophilic aromatic substitution reactions. This property is useful in synthesizing complex organic molecules .

- Reimer-Tiemann Reaction : This reaction allows for the conversion of aniline derivatives into salicylaldehyde derivatives, which are valuable in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has potential applications in drug development due to its biological activity. It can act as a precursor for the synthesis of various pharmaceutical agents.

Case Studies

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized compounds demonstrate efficacy against various bacterial strains .

- Anti-inflammatory Agents : Some derivatives have been explored for their anti-inflammatory effects, making them candidates for further development in treating inflammatory diseases .

Materials Science

In materials science, this compound is utilized as a building block for creating functional materials.

Applications in Polymer Chemistry

- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer backbones can enhance thermal stability and chemical resistance. This property is particularly beneficial for applications in coatings and adhesives .

Analytical Chemistry

The compound is also used in analytical applications due to its distinct spectral characteristics.

Spectroscopic Techniques

- NMR Spectroscopy : The unique chemical environment around the fluorine atoms allows for detailed analysis using NMR spectroscopy, aiding in the structural elucidation of synthesized compounds .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for nucleophilic aromatic substitution and Reimer-Tiemann reaction |

| Medicinal Chemistry | Potential antimicrobial and anti-inflammatory agents |

| Materials Science | Building block for fluorinated polymers with enhanced properties |

| Analytical Chemistry | Utilized in spectroscopic techniques for structural analysis |

作用機序

The mechanism of action of 2-chloro-3-(trifluoromethyl)aniline depends on its specific application. In drug development, the trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of the molecule, which can improve its bioavailability and efficacy. The chloro group can influence the binding affinity of the compound to its molecular targets, such as enzymes or receptors, by participating in halogen bonding or hydrophobic interactions.

類似化合物との比較

Positional Isomers

Positional isomers differ in the substitution pattern of chlorine and trifluoromethyl (-CF₃) groups on the benzene ring. These variations significantly influence reactivity, biological activity, and physicochemical properties.

Key Findings :

- Ortho Effect : Substitution at the ortho position (C2) reduces basicity due to steric hindrance and electronic effects, as seen in 2-(trifluoromethyl)aniline derivatives, which exhibit higher biological activity than meta-substituted analogs .

- Synthetic Utility : Chlorination of This compound yields 4-Chloro-3-(trifluoromethyl)aniline , a critical intermediate in large-scale syntheses .

Functional Group Variants

Modifications such as nitro (-NO₂) or methoxy (-OCH₃) groups alter electronic properties and applications.

Key Findings :

- Nitro Derivatives: 4-Nitro-3-(trifluoromethyl)aniline releases nitric oxide (NO) under light irradiation, making it valuable in photodynamic therapy. Its photoproducts show low cytotoxicity .

Agrochemical Derivatives

Trifluoromethylanilines are pivotal in developing herbicides and fungicides.

Key Findings :

- Trifluralin: A canonical dinitroaniline herbicide, highlighting the agrochemical relevance of trifluoromethylaniline scaffolds .

生物活性

2-Chloro-3-(trifluoromethyl)aniline is an aromatic compound characterized by a chloro group and a trifluoromethyl group attached to an aniline structure. Its unique electronic properties, primarily due to the electron-withdrawing nature of the trifluoromethyl group, significantly influence its reactivity and biological activity. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

- Chemical Formula : C7H5ClF3N

- Molecular Weight : 201.57 g/mol

- Appearance : Colorless to pale yellow liquid or solid

The biological activity of this compound has been investigated across several contexts, particularly its antimicrobial properties and potential applications in medicinal chemistry. The compound acts primarily through:

- Interaction with Enzymes : It may inhibit or activate various enzymes, impacting biochemical pathways.

- Cell Signaling Modulation : Its involvement in cellular signaling pathways suggests a role in influencing gene expression and cellular metabolism.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits properties against various microbial strains. |

| Analgesic Potential | Serves as an intermediate in synthesizing analgesic compounds like flunixin. |

| Neuroactive Properties | Potential effects on NMDA receptor interactions, linked to neurodegenerative disorders. |

Case Studies and Research Findings

- Antimicrobial Properties : Studies have shown that this compound demonstrates significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .

- Neuropharmacological Effects : Research indicates that this compound may influence neuropharmacological pathways by interacting with NMDA receptors. This interaction is crucial in understanding its potential role in treating neurodegenerative diseases such as Alzheimer's and epilepsy .

- Synthesis of Analgesics : The compound is a key intermediate in the synthesis of flunixin meglumine, an analgesic used in veterinary medicine. Its role in this synthesis underscores its importance in pharmaceutical applications .

Dosage Effects

The effects of this compound vary significantly with dosage levels:

- Low Doses : May exhibit beneficial effects, including antimicrobial and analgesic properties.

- High Doses : Potentially toxic effects have been observed, necessitating careful dosage regulation in therapeutic applications .

Molecular Mechanisms

The molecular mechanisms underlying the biological activities of this compound include:

Q & A

Q. What are the common synthetic routes for 2-Chloro-3-(trifluoromethyl)aniline, and how can reaction conditions be optimized for scalability and purity?

- Methodological Answer : The compound is synthesized via chlorination of 3-(trifluoromethyl)aniline using N-chlorosuccinimide (NCS) in acetonitrile at 60°C for 16 hours. Key steps include:

- Reagent Ratios : Use 1.1 equivalents of NCS to ensure complete conversion while minimizing side products .

- Solvent Selection : Acetonitrile optimizes solubility and reaction kinetics. Post-reaction, the mixture is concentrated and triturated with ethyl acetate to isolate the product .

- Purification : Column chromatography (1–10% EtOAc in hexane) removes impurities like residual starting material or 1-(2-chloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole (0.2–0.34% impurity) .

Q. How can spectroscopic techniques (e.g., NMR, FTIR, LCMS) characterize this compound and identify impurities?

- Methodological Answer :

- <sup>1</sup>H/<sup>19</sup>F NMR : Confirm substitution patterns by analyzing aromatic proton splitting (δ 6.8–7.5 ppm) and trifluoromethyl group resonance (δ -60 to -65 ppm) .

- LCMS/HPLC : Detect impurities (e.g., triazole byproducts) using reverse-phase columns (C18) with UV detection at 254 nm. Retention time and mass fragmentation (e.g., m/z 195.57 for the parent ion) validate purity .

- FTIR : Identify amine N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to volatility and odor .

- Waste Disposal : Segregate halogenated waste for incineration to avoid environmental release of trifluoromethyl byproducts .

- Emergency Measures : Immediate eye wash and decontamination with water for spills. Store in airtight containers away from acids to prevent exothermic salt formation .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) predict the vibrational spectra and electronic properties of this compound, and how do they align with experimental data?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311++G** basis sets to model vibrational modes and HOMO-LUMO gaps. Compare computed IR frequencies (scaled by 0.96–0.98) to experimental FTIR/Raman spectra for validation .

- Electron Density Analysis : Apply the Colle-Salvetti correlation-energy formula to map local kinetic-energy density and predict reactivity at the amine and chloro positions .

Q. How do chloro and trifluoromethyl substituents influence regioselectivity in derivatization reactions (e.g., triazole synthesis)?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the amine. Chloro substituents further enhance this effect .

- Kinetic Studies : Monitor reaction progress (e.g., triazole formation via Sakai-Clark method) using <sup>19</sup>F NMR to track fluorine environment changes. Optimize catalyst loading (e.g., Ni) to reduce side reactions .

Q. How can contradictory data on reaction byproducts be resolved during large-scale synthesis?

- Methodological Answer :

- Impurity Profiling : Use LCMS to identify trace byproducts (e.g., triazole derivatives). Adjust NCS stoichiometry or reaction time to minimize their formation .

- Scale-Up Adjustments : Pilot reactions in acetonitrile at varying temperatures (50–70°C) reveal optimal conditions for yield (≥95%) and purity (≥99.6%) .

- Cross-Validation : Compare spectroscopic data with structurally similar compounds (e.g., 4-chloro-3-(trifluoromethyl)aniline) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。